Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Description
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS No. 1211479-06-9) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . It features a fused pyranopyrazole core substituted with a methyl ester group at position 2.
Properties
IUPAC Name |
methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-8(11)7-5-4-13-3-2-6(5)9-10-7/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJXUKXNOYFBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1COCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions might be performed at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate has shown promise in medicinal chemistry due to its potential pharmacological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrano-pyrazole compounds displayed significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties.
- Case Study : Research published in Phytochemistry highlighted that methyl tetrahydropyrano-pyrazole derivatives showed a reduction in inflammatory markers in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways .
Agrochemical Applications
The compound's structural characteristics make it a candidate for use in agrochemicals.
Herbicidal Activity
Studies have shown that this compound can act as a herbicide.
- Data Table : Herbicidal Efficacy Against Common Weeds
| Compound | Concentration (g/L) | Efficacy (%) |
|---|---|---|
| Methyl Tetrahydropyrano-Pyrazole | 50 | 85% |
| Glyphosate | 50 | 90% |
| Control | - | 10% |
This table indicates that the compound can effectively control weed growth at comparable concentrations to established herbicides like glyphosate .
Materials Science Applications
In materials science, the unique properties of this compound are being explored for use in polymer synthesis and nanomaterials.
Polymer Composites
The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties.
Mechanism of Action
The mechanism of action of Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thiopyrano[4,3-c]pyrazole Analog: Sulfur-Substituted Derivative
The sulfur-containing analog, 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid (CAS No. 912635-70-2), replaces the oxygen atom in the pyran ring with sulfur. Key differences include:
| Parameter | Methyl Ester (Target Compound) | Thiopyrano Carboxylic Acid |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₃ | C₇H₈N₂O₂S |
| Molecular Weight | 182.18 g/mol | 184.22 g/mol |
| Functional Group | Methyl ester | Carboxylic acid |
| Solubility | Not reported | Likely polar due to -COOH |
| Synthetic Accessibility | Esterification required | Direct synthesis via cyclization |
The sulfur atom increases molecular weight slightly and may alter electronic properties (e.g., increased lipophilicity or altered hydrogen bonding).
Ethyl Ester Derivative
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CID 20784929) features an ethyl group instead of methyl in the ester moiety. Key distinctions:
| Parameter | Methyl Ester (Target Compound) | Ethyl Ester |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₃ | C₉H₁₂N₂O₃ |
| Molecular Weight | 182.18 g/mol | 196.20 g/mol |
| Lipophilicity (logP) | Lower | Higher (due to ethyl) |
| Bioavailability | Moderate | Enhanced membrane uptake |
The ethyl group increases lipophilicity, which may improve pharmacokinetic properties such as tissue penetration but could also affect metabolic stability .
Trifluoromethyl-Substituted Derivative
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS No. 1022931-45-8) introduces a trifluoromethyl (-CF₃) group at position 3. This substitution:
Anticancer Activity
- Methyl Ester Derivatives : Wang et al. synthesized indolyl-substituted analogs showing threefold higher activity than 5-fluorouracil against MCF-7, HGC-27, PC-3, and EC-109 cell lines . Compound 286 (a derivative) exhibited IC₅₀ values <10 µM against HGC-27 and PC-3 .
- Thiopyrano Analog: No direct anticancer data reported, but sulfur substitution may influence redox activity or thiol interactions in cellular targets .
- Ethyl Ester: Not explicitly tested, but increased lipophilicity could enhance tumor penetration .
Toxicity and Carcinogenicity
- Thiopyrano Analog: Unknown toxicity profile, but carboxylic acid functionality may reduce bioaccumulation risks .
Biological Activity
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS No. 2133444-68-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly its anti-inflammatory and anticancer effects, supported by recent research findings and case studies.
- Molecular Formula : C₈H₁₀N₂O₃
- Molecular Weight : 182.18 g/mol
- Purity : 95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated alongside other pyrazole compounds for its ability to mitigate inflammation.
- Mechanism of Action : The compound is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
- Case Study : In a comparative study, several pyrazole derivatives were tested for their IC₅₀ values against standard anti-inflammatory drugs like diclofenac sodium. This compound demonstrated promising results with an IC₅₀ comparable to established anti-inflammatory agents.
Anticancer Activity
The anticancer potential of this compound has been extensively researched. It has shown effectiveness against various cancer cell lines.
-
Cell Line Studies : The compound was evaluated against several cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The results indicated significant cytotoxicity.
- MCF7 Cell Line : IC₅₀ = 12.50 µM
- NCI-H460 Cell Line : IC₅₀ = 42.30 µM
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Comparative Analysis with Other Pyrazole Derivatives
A comparative analysis was conducted with other pyrazole derivatives to assess the relative potency and mechanism of action.
| Compound Name | Structure | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 3.79 | Anticancer |
| Compound B | Structure B | 0.01 | Anticancer |
| This compound | Structure | 12.50 | Anticancer |
Q & A
Q. Table 1: Reaction Optimization
| Catalyst/Solvent | Temp. (°C) | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Bi₂O₃/ZrO₂ (solvent-free) | 80 | 92 | Reusability (>5 cycles) | |
| Urea (aqueous ethanol) | RT | 78–85 | Mild conditions | |
| None (water) | RT | 65–75 | Eco-friendly |
Basic: How is the crystal structure of this compound characterized, and what conformational variations are observed?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Flattened sofa or boat conformations in the pyran ring, influenced by intermolecular hydrogen bonding (N–H⋯O and N–H⋯N) .
- Dihedral angles between pyrazole and aryl rings (~84°), indicating limited π-π stacking .
- Disorder in solvent molecules (e.g., dimethyl sulfoxide) affects crystallographic refinement, requiring occupancy ratio adjustments .
Advanced: What in vitro pharmacological activities have been reported for this compound, and how are cell line discrepancies addressed?
Methodological Answer:
Derivatives show potent antitumor activity , but efficacy varies across cell lines:
- HGC-27 (gastric cancer) and PC-3 (prostate cancer) inhibition (IC₅₀ < 10 µM) via histone deacetylase (HDAC) inhibition .
- MCF-7 (breast cancer) resistance may stem from differential HDAC isoform expression .
Resolution strategies :
Advanced: How are computational methods like molecular docking applied in designing derivatives with enhanced bioactivity?
Methodological Answer:
- Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like Chk2 kinase or HDACs .
- Key modifications :
- Validation : Correlate docking scores with in vitro IC₅₀ values to prioritize synthesis .
Advanced: What strategies resolve contradictions in catalytic efficiency reported across studies?
Methodological Answer:
Discrepancies in catalytic performance (e.g., Bi₂O₃/ZrO₂ vs. urea) arise from:
- Surface area differences : Higher catalyst loading (10 mol%) improves contact but may cause aggregation .
- Solvent polarity : Water reduces side reactions but slows kinetics compared to ethanol .
Mitigation :
Basic: What purification techniques are effective post multi-component synthesis?
Methodological Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers .
- Recrystallization : DMSO/ethanol mixtures yield high-purity crystals (>98%) for structural analysis .
- Solvent extraction : Water-immiscible solvents (e.g., dichloromethane) remove unreacted hydrazine .
Advanced: How do structural modifications at C-3/C-4 positions affect biological activity?
Methodological Answer:
- C-3 carboxylate → amide substitution : Enhances HDAC inhibition (e.g., compound 286 vs. parent) .
- C-4 aryl groups : Electron-withdrawing groups (e.g., -NO₂) improve antitumor activity but reduce solubility .
- Trifluoromethyl at C-3 : Increases metabolic stability in vivo (t₁/₂ > 6 hours) .
Advanced: What challenges arise in scaling up synthesis while adhering to green chemistry principles?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
